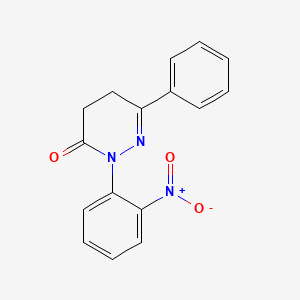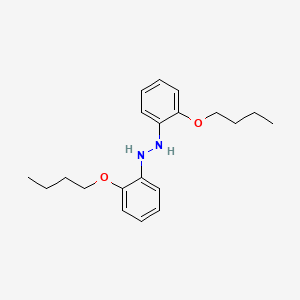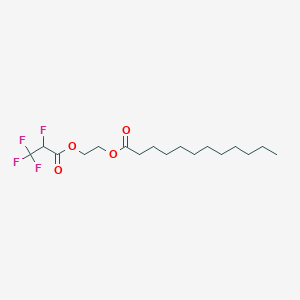
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple triple bonds (triynes) and a double bond (ene) within its molecular framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide typically involves multi-step organic reactions. One common approach is the coupling of a suitable alkyne precursor with an amide derivative under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the triple bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide exerts its effects involves its ability to interact with various molecular targets. The triple bonds in its structure can participate in reactions with nucleophiles or electrophiles, leading to the formation of new bonds and compounds. The compound’s reactivity is influenced by the presence of the double bond and the amide group, which can stabilize intermediates and transition states during reactions.
相似化合物的比较
Similar Compounds
N-(3-Methylbutyl)dec-2-ene-4,6,8-triyneamide: Similar structure but with different functional groups.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxamide: Contains a carboxamide group instead of an amide group.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxylate: Contains a carboxylate group instead of an amide group.
Uniqueness
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is unique due to its specific combination of triple bonds, double bond, and amide group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
113235-91-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
N-(3-methylbutyl)dec-2-en-4,6,8-triynamide |
InChI |
InChI=1S/C15H17NO/c1-4-5-6-7-8-9-10-11-15(17)16-13-12-14(2)3/h10-11,14H,12-13H2,1-3H3,(H,16,17) |
InChI 键 |
DDEHDGUBBJGQDA-UHFFFAOYSA-N |
规范 SMILES |
CC#CC#CC#CC=CC(=O)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)



![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)


![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)



